Benzenecarboximidoyl chloride, N-(phenylmethyl)-
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Overview
Description
Benzenecarboximidoyl chloride, N-(phenylmethyl)-, also known by its CAS number 46721-83-9, is an organic compound that belongs to the class of imidoyl chlorides. This compound is characterized by the presence of a benzenecarboximidoyl group attached to a phenylmethyl group. It is commonly used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidoyl chloride, N-(phenylmethyl)- typically involves the reaction of benzenecarboximidoyl chloride with benzylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of Benzenecarboximidoyl chloride, N-(phenylmethyl)- is often scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
Benzenecarboximidoyl chloride, N-(phenylmethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an imine derivative, while oxidation might produce a carboxylic acid derivative .
Scientific Research Applications
Benzenecarboximidoyl chloride, N-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzenecarboximidoyl chloride, N-(phenylmethyl)- involves its reactivity towards nucleophiles. The chloride group is highly reactive and can be easily displaced by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to create a wide range of compounds .
Comparison with Similar Compounds
Similar Compounds
Benzyl chloride: Similar in structure but lacks the imidoyl group.
Benzylamine: Contains an amine group instead of the chloride.
Benzyl alcohol: Contains a hydroxyl group instead of the chloride.
Uniqueness
Benzenecarboximidoyl chloride, N-(phenylmethyl)- is unique due to the presence of both the benzenecarboximidoyl and phenylmethyl groups. This combination imparts specific reactivity and properties that are not found in other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
46721-83-9 |
---|---|
Molecular Formula |
C14H12ClN |
Molecular Weight |
229.70 g/mol |
IUPAC Name |
N-benzylbenzenecarboximidoyl chloride |
InChI |
InChI=1S/C14H12ClN/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2 |
InChI Key |
UIUSXFZPHSUSGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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